KRAS G12D inhibitor 9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS G12D inhibitor 9 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. This mutation involves a substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cancer cell proliferation and survival .
准备方法
The synthesis of KRAS G12D inhibitor 9 involves several steps, including structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically includes the formation of a salt bridge between the piperazine moiety of the inhibitors and the aspartic acid residue of the mutant protein . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .
化学反应分析
KRAS G12D inhibitor 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its binding affinity.
Substitution: Substitution reactions can introduce different substituents to the inhibitor, enhancing its selectivity and potency.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
KRAS G12D inhibitor 9 has a wide range of scientific research applications:
作用机制
KRAS G12D inhibitor 9 exerts its effects by binding to the KRAS G12D mutant protein, forming a salt bridge with the aspartic acid residue at position 12 . This binding disrupts the interaction between KRAS and its downstream effectors, such as RAF1, thereby inhibiting the activation of the MAPK and PI3K signaling pathways . The inhibitor also induces conformational changes in the KRAS protein, preventing its activation and subsequent signaling .
相似化合物的比较
KRAS G12D inhibitor 9 is unique in its ability to form a salt bridge with the aspartic acid residue of the KRAS G12D mutant protein, which enhances its selectivity and potency . Similar compounds include:
siG12D-LODER: An siRNA-based drug targeting KRAS G12D mutations, currently undergoing clinical trials.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding interactions with the KRAS G12D mutant protein .
属性
分子式 |
C33H43N7O2 |
---|---|
分子量 |
569.7 g/mol |
InChI |
InChI=1S/C33H43N7O2/c1-24-7-4-8-25-9-5-11-30(31(24)25)40-19-14-28-29(21-40)36-33(42-22-27-10-6-16-38(27)2)37-32(28)39-17-12-26(13-18-39)35-23-34-15-20-41-3/h4-5,7-9,11,26-27H,6,10,12-22H2,1-3H3/t27-/m0/s1 |
InChI 键 |
BYHDIQXMLFJXAX-MHZLTWQESA-N |
手性 SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCC(CC5)N=C=NCCOC)OC[C@@H]6CCCN6C |
规范 SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCC(CC5)N=C=NCCOC)OCC6CCCN6C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。